1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone
Overview
Description
1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-hydroxy-3-methylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also critical in industrial settings to minimize hazardous by-products and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-oxo-1-methyl-1H-pyrazol-3-yl)ethanone.
Reduction: Formation of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
4-Acetyl-5-methylpyrazole: Another pyrazole derivative with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness: 1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of both hydroxy and carbonyl functional groups on the pyrazole ring
Properties
IUPAC Name |
1-(4-hydroxy-1-methylpyrazol-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)6-5(10)3-8(2)7-6/h3,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEORKOPYFBOSIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95884-20-1 | |
Record name | 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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